molecular formula C9H8N2O2 B1344622 2,3-Dimethyl-4-nitrobenzonitrile CAS No. 52962-97-7

2,3-Dimethyl-4-nitrobenzonitrile

Cat. No. B1344622
CAS RN: 52962-97-7
M. Wt: 176.17 g/mol
InChI Key: UCGNNMMSNHKPDW-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-nitrobenzonitrile is a chemical compound with the molecular formula C9H8N2O2 . It is a derivative of benzonitrile, which is a type of aromatic nitrile .


Synthesis Analysis

The synthesis of 2,3-Dimethyl-4-nitrobenzonitrile and similar compounds often involves reactions with nitric acid in acetic anhydride . The reaction of 2,3- and 3,4-dimethylbenzonitriles with nitric acid in acetic anhydride gives 1,4-(nitroacetoxy-) adducts .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-4-nitrobenzonitrile is represented by the SMILES string CC1=C(C=C(C)C(C#N)=C1)N+=O . The InChI representation is 1S/C9H8N2O2/c1-6-4-9(11(12)13)7(2)3-8(6)5-10/h3-4H,1-2H3 .


Chemical Reactions Analysis

The reactions of 2,3- and 3,4-dimethylbenzonitriles with nitric acid in acetic anhydride gives 1,4-(nitroacetoxy-) adducts . These adducts react by intermolecular rearrangement, nucleophilic capture by water, and by 1,2-intramolecular rearrangement to 2,3-dimethyl-4-nitrobenzonitrile .

Safety And Hazards

While specific safety and hazard information for 2,3-Dimethyl-4-nitrobenzonitrile is not available, it’s generally important to handle all chemical substances with care. Personal protective equipment should be used, and contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

2,3-dimethyl-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-7(2)9(11(12)13)4-3-8(6)5-10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGNNMMSNHKPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629070
Record name 2,3-Dimethyl-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-4-nitrobenzonitrile

CAS RN

52962-97-7
Record name 2,3-Dimethyl-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium cyanide (2.26 g, 34.7 mmol) was added to a solution of 2,3-dimethyl-4-nitrophenyl trifluoromethane-sulfonate (5.20 g, 17.4 mmol) in tetrahydrofuran (21 ml) at room temperature, followed by deaeration. After tetrakistriphenylphosphine (1.00 g, 0.865 mmol) was added thereto, deaeration was conducted again and then the reaction was carried out under reflux conditions for 10 hours. A 0.5M-aqueous potassium hydrogensulfate solution and then water were added to the reaction solution, followed by extraction with ethyl acetate. The organic layer was dried over magnesium sulfate and distilled to remove the solvent, and the resulting residue was purified by a silica gel column chromatography (eluent: n-hexane/chloroform) to obtain 2,3-dimethyl-4-nitrobenzonitrile (2.79 g, 90.9%).
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
2,3-dimethyl-4-nitrophenyl trifluoromethane-sulfonate
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Fischer, CC Greig - Canadian Journal of Chemistry, 1974 - cdnsciencepub.com
Nitration of 2,3-dimethylbenzonitrile in acetic anhydride gives the adduct 2-cyano-3,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate as well as the expected nitro substitution products. …
Number of citations: 15 cdnsciencepub.com
C Bloomfield, RB Moodie, K Schofield - Journal of the Chemical …, 1983 - pubs.rsc.org
The kinetics in 61.8–79.5% H2SO4 and the products formed in 61.8–84.3% H2SO4 for the solvolyses of the above-named diene have been determined. The reactions are interpreted …
Number of citations: 2 pubs.rsc.org
H Exchange - Organic Reaction Mechanisms 1982: An annual …, 2008 - books.google.com
Two major reviews have appeared, one on azo coupling reactions, 1 and the other on nitrosation mechanisms. 2 Four indices of aromaticity which have been introduced recently have …
Number of citations: 2 books.google.com

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